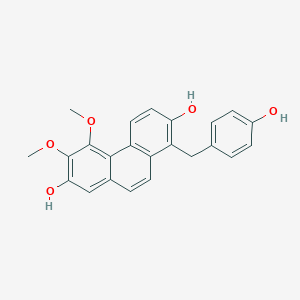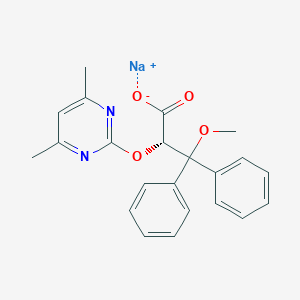
Ambrisentan sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ambrisentan sodium salt is a selective type A endothelin receptor antagonist used primarily for the treatment of pulmonary arterial hypertension. It is an orally active compound that helps improve exercise ability and delay clinical worsening in patients with this condition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ambrisentan sodium salt can be synthesized through various methods. One common approach involves the use of (S)-phenethylamine as a resolving agent . The preparation process includes steps such as the formation of intermediates and their subsequent conversion to the final product under controlled conditions.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of solvent emulsification methods to enhance its solubility and dissolution rate . This method ensures a high-quality product with good content uniformity and a high dissolution rate.
Analyse Des Réactions Chimiques
Types of Reactions
Ambrisentan sodium salt undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
Ambrisentan sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying endothelin receptor antagonists.
Biology: Investigated for its effects on cell migration, invasion, and metastasis in cancer research.
Medicine: Primarily used for the treatment of pulmonary arterial hypertension
Mécanisme D'action
Ambrisentan sodium salt exerts its effects by blocking endothelin, an endogenous hormone found in higher quantities in patients with pulmonary arterial hypertension . Endothelin binds to two receptors, endothelin type A and endothelin type B. Endothelin type A is responsible for cell growth in the vessels and vasoconstriction, while endothelin type B plays a role in vasodilation, endothelin-1 clearance, and anti-proliferation of cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with similar applications.
Uniqueness
Ambrisentan sodium salt is unique in its selectivity for the endothelin type A receptor, which allows it to effectively reduce pulmonary arterial pressure without interfering with the beneficial effects of endothelin type B receptor activation .
Propriétés
Formule moléculaire |
C22H21N2NaO4 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
sodium;(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |
InChI |
InChI=1S/C22H22N2O4.Na/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-14,19H,1-3H3,(H,25,26);/q;+1/p-1/t19-;/m1./s1 |
Clé InChI |
GNDMILPGCDIGHE-FSRHSHDFSA-M |
SMILES isomérique |
CC1=CC(=NC(=N1)O[C@H](C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+] |
SMILES canonique |
CC1=CC(=NC(=N1)OC(C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


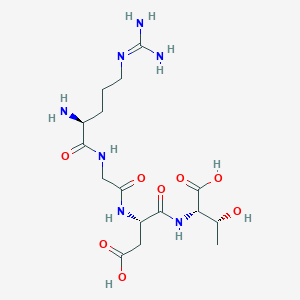

![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)




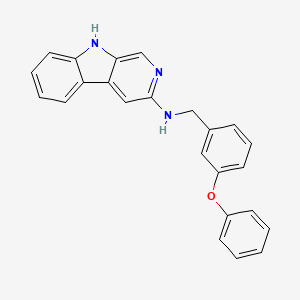

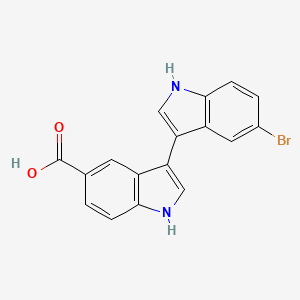
![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
